(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone
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Overview
Description
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone typically involves the condensation of thiophene derivatives with hydrazine derivatives under controlled conditions. One common method involves the reaction of 2-(thiophen-2-yl)acetic acid with hydrazine hydrate in the presence of a catalyst to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols or thiols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and disrupt cellular signaling pathways. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Furan: A five-membered ring containing oxygen.
Pyrrole: A five-membered ring containing nitrogen.
Uniqueness
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and structural properties. This dual-ring system enhances its reactivity and broadens its range of applications compared to simpler heterocycles like thiophene, furan, and pyrrole .
Properties
CAS No. |
64311-43-9 |
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Molecular Formula |
C12H10N2OS2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
thiophen-2-yl-(4-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H10N2OS2/c15-12(10-4-2-6-17-10)11-8(7-13-14-11)9-3-1-5-16-9/h1-6,8,13H,7H2 |
InChI Key |
NQWZODTXJUFUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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